molecular formula C9H18N2O B082304 N-(2-(Diethylamino)ethyl)acrylamide CAS No. 10595-45-6

N-(2-(Diethylamino)ethyl)acrylamide

Cat. No. B082304
CAS RN: 10595-45-6
M. Wt: 170.25 g/mol
InChI Key: CXSANWNPQKKNJO-UHFFFAOYSA-N
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Description

“N-(2-(Diethylamino)ethyl)acrylamide” is a compound that is used in various fields of science and engineering due to its high hydrolytic stability, the possibility of varying the substituent over a wide range, a high reactivity in homopolymerization and copolymerization with other vinyl monomers, and the possibility of synthesizing copolymers in the controlled mode .


Synthesis Analysis

The compound can be synthesized by radical polymerization . It can also be copolymerized with N-isopropylacrylamide (NIPAM) by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to obtain copolymers with various compositions and architectures .


Molecular Structure Analysis

The molecular formula of “N-(2-(Diethylamino)ethyl)acrylamide” is C9H18N2O, and its molecular weight is 170.26 .


Chemical Reactions Analysis

At pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in poly(N-[2-(diethylamino)ethyl]acrylamide) solutions. The phase separation temperatures decrease with increasing concentration and pH of solution .


Physical And Chemical Properties Analysis

“N-(2-(Diethylamino)ethyl)acrylamide” is a liquid at 20°C. It has a specific gravity of 0.9360 to 0.9460 at 20/20°C, a boiling point of 133°C at 12 mmHg, and a flash point of 134°C .

Scientific Research Applications

Self-Organization Processes

N-[2-(Diethylamino)ethyl]acrylamide is used in the study of self-organization processes in buffer solutions with changes in concentration and pH of a medium . The thermosensitive and pH-sensitive behavior of poly(N-[2-(diethylamino)ethyl]acrylamide) buffer solutions was investigated by light scattering and turbidimetry .

Biomedical Applications

Substituted polyacrylamides, including N-[2-(Diethylamino)ethyl]acrylamide, are widely used in various fields of science and engineering due to their high hydrolytic stability, the possibility of varying the substituent over a wide range, high reactivity in homopolymerization and copolymerization with other vinyl monomers, and the possibility of synthesizing copolymers in the controlled mode . One of the promising areas for the use of substituted polyacrylamides is biomedical applications .

Drug Delivery Systems

Polymers synthesized from N-[2-(Diethylamino)ethyl]acrylamide are used to obtain nanocontainers for the targeted transport of drugs to diseased areas of the body . These areas usually differ from healthy areas in temperature and/or pH, leading to active research in the field of obtaining stimulus-sensitive substituted polyacrylamides .

Thermosensitive and pH-sensitive Polymers

The mechanism of action of thermosensitive and pH-sensitive polymers is based on a change in the hydrophilic-hydrophobic balance with varying external conditions . Such a change leads to conformational rearrangements at the molecular level and/or the formation of supramolecular structures accompanied by the release of the drug .

Block Copolymer Solution Self-Assembly

N-[2-(Diethylamino)ethyl]acrylamide can be used in the self-assembly process of block copolymers (BCPs) in solution . This process has been at the focus of extended scientific research over the past several decades owing to the astonishing morphological diversity and attainable complexity of the resulting nanoassemblies .

CO2 Switchable Thermoresponsive Behavior

N-[2-(Diethylamino)ethyl]acrylamide can be copolymerized with N-isopropylacrylamide to produce copolymers with different compositions and structures . The properties of these thermosensitive polymers can be easily and reversibly switched by the addition/removal of carbon dioxide (CO2) .

Safety and Hazards

“N-(2-(Diethylamino)ethyl)acrylamide” can cause skin irritation and serious eye irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSANWNPQKKNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31014-51-4
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31014-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1065136
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Diethylamino)ethyl)acrylamide

CAS RN

10595-45-6
Record name N-[2-(Diethylamino)ethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Diethylamino)ethyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]acrylamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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